20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate

Description

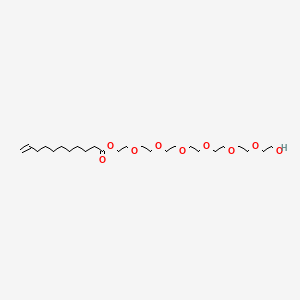

Chemical Structure: The compound 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate consists of a polyether backbone (3,6,9,12,15,18-hexaoxaicosane) with a terminal hydroxyl group at position 20 and an undec-10-enoate ester group at position 1. The undec-10-enoate moiety introduces an unsaturated aliphatic chain (C11:1), providing distinct chemical reactivity and physical properties compared to saturated analogs.

Propriétés

Numéro CAS |

85068-51-5 |

|---|---|

Formule moléculaire |

C25H48O9 |

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |

InChI |

InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2 |

Clé InChI |

FSUNBVHKEPRZEA-UHFFFAOYSA-N |

SMILES canonique |

C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'undécanoate de 20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la chaîne polyéther par une série de réactions d'éthérification. Le groupe hydroxyle est introduit par oxydation sélective, et l'étape finale d'estérification implique la réaction du polyéther avec l'acide undéc-10-énoïque en milieu acide .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. L'extraction par solvant et les techniques chromatographiques sont souvent utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'undécanoate de 20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yle a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie : Utilisé dans l'étude de la dynamique des membranes en raison de sa nature amphiphile.

Médecine : Investigé pour son potentiel en tant qu'agent de libération de médicaments.

Industrie : Utilisé dans la production de polymères et de tensioactifs spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'undécanoate de 20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yle implique son interaction avec les membranes biologiques. La structure amphiphile du composé lui permet de s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité des membranes. Cette propriété est exploitée dans les systèmes d'administration de médicaments pour améliorer le transport des agents thérapeutiques à travers les membranes cellulaires.

Applications De Recherche Scientifique

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.

Medicine: Investigated for its potential as a drug delivery agent.

Industry: Utilized in the production of specialty polymers and surfactants.

Mécanisme D'action

The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₂₇H₄₈O₁₀ (calculated based on related compounds in ).

- Molecular Weight : ~614.7 g/mol (estimated from structural analogs).

- Functional Groups : Hydroxyl (-OH), ester (-COO-), and a terminal alkene (C10-C11).

- Applications : Likely utilized in drug delivery systems or surfactants due to its amphiphilic nature and reactive sites for conjugation .

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and structurally related analogs:

Key Comparisons :

Lipophilicity and Reactivity: The undec-10-enoate group in the target compound enhances lipophilicity compared to octanoate (C8), making it more suitable for lipid-based drug delivery . The di(undec-10-enoate) analog (CAS 85068-52-6) has higher molecular weight and dual reactive alkenes, enabling crosslinking in polymer matrices .

Functional Group Impact: Acrylate derivatives (e.g., ) exhibit higher reactivity due to the electron-deficient double bond, favoring radical polymerization . Phenoxy-containing analogs () demonstrate superior surfactant properties due to aromatic stabilization and hydrophobic interactions .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., diesters in ), facilitating its use in aqueous formulations .

Synthetic Applications :

- Compounds with terminal hydroxyls (e.g., ) are often intermediates in conjugating bioactive molecules (e.g., RGD peptides) to polyether backbones for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.